

# Application Notes and Protocols for Reactions Involving 1-(Difluoromethyl)-4-nitrobenzene

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## Compound of Interest

Compound Name: 1-(Difluoromethyl)-4-nitrobenzene

Cat. No.: B1298652

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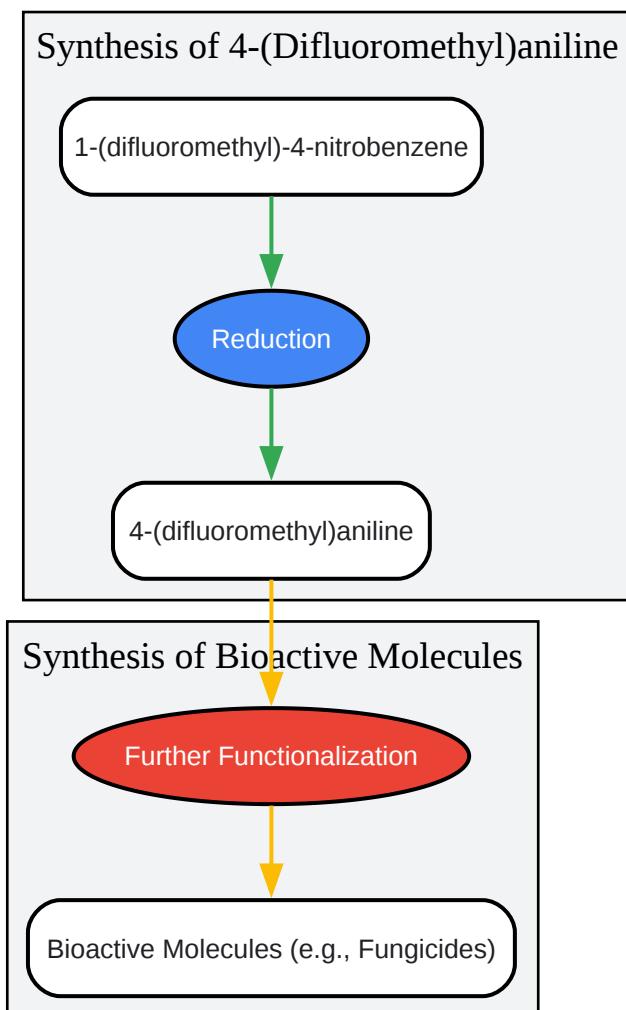
This document provides detailed application notes and experimental protocols for key chemical transformations involving **1-(difluoromethyl)-4-nitrobenzene**. This versatile building block is of significant interest in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the difluoromethyl group, which can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and binding affinity.

The primary reaction discussed is the reduction of the nitro group to form 4-(difluoromethyl)aniline, a crucial intermediate for further synthetic elaborations. Additionally, a representative protocol for nucleophilic aromatic substitution (SNAr) on a related scaffold is provided to illustrate the reactivity of nitro-activated aromatic systems.

## Key Applications

The primary synthetic utility of **1-(difluoromethyl)-4-nitrobenzene** lies in its conversion to 4-(difluoromethyl)aniline. This aniline derivative is a key intermediate in the production of various bioactive molecules, particularly in the agrochemical sector. The difluoromethyl moiety is a prominent feature in a number of modern fungicides, where it contributes to the molecule's efficacy and metabolic stability.

The general workflow for the utilization of **1-(difluoromethyl)-4-nitrobenzene** in the synthesis of bioactive compounds is outlined below.



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